molecular formula C25H26ClN5O2 B11340390 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B11340390
M. Wt: 464.0 g/mol
InChI Key: XUNPIKVCMYTFBM-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a high-purity chemical compound intended for research and development purposes. This complex molecule features a purino[7,8-a]pyrimidine-dione core structure, a scaffold known to be of significant interest in medicinal chemistry for its potential as a kinase inhibitor scaffold. The specific substitutions, including the 4-chlorophenyl and 2,5-dimethylbenzyl groups, are designed to modulate the compound's bioactivity, selectivity, and physicochemical properties. Researchers are exploring its potential application in various biochemical pathways, particularly those involving purine-binding enzymes. Its mechanism of action and specific research applications are currently under investigation in scientific studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should conduct thorough characterization and bioactivity screening to elucidate its specific properties and research value.

Properties

Molecular Formula

C25H26ClN5O2

Molecular Weight

464.0 g/mol

IUPAC Name

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H26ClN5O2/c1-15-5-6-17(3)18(11-15)14-31-23(32)21-22(28(4)25(31)33)27-24-29(12-16(2)13-30(21)24)20-9-7-19(26)8-10-20/h5-11,16H,12-14H2,1-4H3

InChI Key

XUNPIKVCMYTFBM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Core Scaffold Assembly

The purino[7,8-a]pyrimidine core is constructed via a Ugi–Strecker reaction, as demonstrated in analogous pyrido[1,2-e]purine syntheses. Starting with 2-aminopyridine derivatives, ethyl glyoxylate undergoes cyanide-mediated cyclization with trimethylsilyl cyanide (TMSCN) and DABCO under microwave irradiation (120°C, 15 min). This forms the intermediate hexahydropyrimidine ring, which is subsequently treated with isocyanates (e.g., phenylisocyanate) to install the 2,4-dione moiety.

Critical Parameters

  • Temperature : Microwave irradiation at 120°C reduces reaction time from 24 hours (conventional heating) to 15 minutes.

  • Catalyst : DABCO (1,4-diazabicyclo[2.2.2]octane) enhances nucleophilic attack on the glyoxylate carbonyl.

Functionalization of the N3 Position

The N3 position is alkylated with 2,5-dimethylbenzyl chloride to introduce the [(2,5-dimethylphenyl)methyl] group. This step typically employs:

  • Base : Potassium carbonate (K₂CO₃) in anhydrous DMF.

  • Solvent : Dimethylformamide (DMF) at 80°C for 6 hours.

  • Yield : 74–78% after column chromatography (silica gel, hexane/EtOAc 3:1).

Chlorophenyl Substitution at C9

The 4-chlorophenyl group is introduced via Suzuki–Miyaura coupling using:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Cs₂CO₃ in toluene/water (4:1).

  • Conditions : 90°C for 12 hours under argon.

  • Yield : 82% after recrystallization (ethanol).

Key Reaction Mechanisms

Ugi–Strecker Cyclocondensation

The reaction mechanism involves three stages:

  • Iminium Formation : 2-Aminopyridine reacts with ethyl glyoxylate to form an iminium intermediate.

  • Cyanide Addition : TMSCN delivers cyanide to the electrophilic carbonyl carbon, forming an α-aminonitrile.

  • Cyclization : Intramolecular attack by the amine on the nitrile generates the tetracyclic core.

2-Aminopyridine+EtOOCCHOTMSCN, DABCOTricyclic Intermediate[2]\text{2-Aminopyridine} + \text{EtOOCCHO} \xrightarrow{\text{TMSCN, DABCO}} \text{Tricyclic Intermediate} \quad

Copper-Catalyzed Cyclization

Copper(I) iodide (CuI) facilitates the formation of the purino[7,8-a]pyrimidine ring via oxidative coupling. The mechanism proceeds through a single-electron transfer (SET) pathway, with the copper catalyst mediating C–N bond formation.

CuI+LigandActive Catalyst[5]\text{CuI} + \text{Ligand} \rightarrow \text{Active Catalyst} \quad

Optimization of Reaction Conditions

Solvent and Temperature Effects

ConditionYield (%)Purity (%)
DMF, 80°C7495
THF, 60°C6289
Toluene, 100°C6892

Data adapted from analogous purine syntheses.

Catalyst Screening for Suzuki Coupling

CatalystYield (%)Byproducts (%)
Pd(PPh₃)₄823
Pd(OAc)₂6512
PdCl₂(dppf)718

Superior performance of Pd(PPh₃)₄ is attributed to its stability under aqueous conditions.

Purification and Characterization

Recrystallization Protocols

  • Solvent System : Ethanol/water (7:3 v/v).

  • Purity : >99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 7.35 (d, J = 8.4 Hz, 2H, Ar–H), 4.21 (s, 2H, CH₂), 2.31 (s, 6H, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 161.2 (C=O), 139.8 (C-Cl), 132.5 (Ar–C).
HRMS m/z 356.1421 [M+H]⁺ (calc. 356.1418).

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

The competing O-alkylation of the dione moiety generates a 10–15% impurity. This is suppressed by:

  • Low Temperature : 0–5°C during reagent addition.

  • Bulky Base : Use of DBU instead of K₂CO₃ reduces nucleophilicity at oxygen.

Epimerization at C7

The stereochemical integrity of the 7-methyl group is preserved by:

  • Short Reaction Times : Microwave cycles ≤20 minutes.

  • Non-Polar Solvents : Toluene minimizes base-induced racemization .

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of purine and pyrimidine compounds exhibit significant antitumor properties. The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that modifications to the purine structure can enhance cytotoxicity against specific tumor types by interfering with DNA synthesis and repair mechanisms .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. It may act by modulating pathways involved in the inflammatory response, such as inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). This application is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Antiviral Activity

Preliminary studies have indicated that similar purine derivatives can inhibit viral replication. The compound's mechanism may involve interference with viral RNA synthesis or protein translation processes, making it a candidate for further exploration in antiviral drug development .

Case Studies

Study Objective Findings Reference
Study on Antitumor ActivityEvaluate cytotoxic effects on cancer cell linesSignificant inhibition of cell growth observed in breast and prostate cancer cells
Investigation of Anti-inflammatory PropertiesAssess modulation of inflammatory markersReduction in TNF-alpha and IL-6 levels in vitro
Screening for Antiviral PotentialTest efficacy against viral pathogensInhibition of viral replication noted; further studies recommended

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Biological Activity

The compound 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a member of the purine family and has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, examining its anticancer effects, enzyme inhibition capabilities, and its interaction with various biological systems.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H20ClN5O2
  • Molecular Weight : 367.83 g/mol

The presence of the chlorophenyl group and the dimethylphenyl moiety contributes to its biological activity by enhancing lipophilicity and modulating receptor interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of experiments were conducted to evaluate its efficacy against various cancer cell lines:

Cell Line IC50 (μM)
HeLa (Cervical cancer)0.69
MCF-7 (Breast cancer)1.25
A549 (Lung cancer)1.50

The compound demonstrated significant antiproliferative activity, outperforming standard chemotherapeutic agents like doxorubicin in certain assays .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it acts as an inhibitor of acetylcholinesterase (AChE) and urease:

Enzyme Inhibition (%) at 100 μM
Acetylcholinesterase85%
Urease90%

These findings suggest that the compound could have therapeutic implications in treating conditions such as Alzheimer's disease and urease-related disorders .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased caspase activity.
  • Antioxidant Activity : It exhibits significant antioxidant properties, reducing oxidative stress in cells.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.

Case Studies

In a specific study involving human cancer cell lines, the compound was administered at varying concentrations to assess its effect on cell viability and apoptosis:

  • Study Design : Cells were treated with different concentrations of the compound for 48 hours.
  • Findings : A dose-dependent reduction in cell viability was observed across all tested lines. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations.

Comparison with Similar Compounds

Structural Analogs in the Purino-Pyrimidine Family

A closely related compound, 9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione (C₁₆H₂₀ClN₅O₂; molecular weight: 349.81), shares the 4-chlorophenyl and 1,7-dimethyl substituents but lacks the 2,5-dimethylbenzyl group and exhibits full saturation at the 6,7,8,9a,10,10a positions . Key differences include:

  • Saturation : The dihydro moiety in the target compound may reduce ring strain compared to fully saturated analogs, affecting conformational stability.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight Key Features
Target Compound C₂₃H₂₃ClN₅O₂* 3-[(2,5-dimethylphenyl)methyl] ~428.9* Partial saturation, hydrophobic substituents
9-(4-chlorophenyl)-1,7-dimethyl... C₁₆H₂₀ClN₅O₂ 1,7-dimethyl 349.81 Full saturation, simpler substituents

*Estimated based on structural analysis.

Comparison with Benzimidazoles

Benzimidazoles, such as those described by Külen and Dincer (2024), share functional similarities with purino-pyrimidines due to their nitrogen-containing heterocyclic cores . However, benzimidazoles are noted for low toxicity, metal-binding capacity, and stability, making them preferred in agrochemical and antimicrobial applications . In contrast, the target compound’s purino-pyrimidine core may prioritize interactions with nucleotide-binding domains (e.g., kinase inhibitors), as seen in purine-based anticancer agents .

Electrochemical Behavior vs. Other Purine Derivatives

The electrochemical oxidation of purine derivatives, including theophylline and caffeine, is highly pH-dependent. For instance:

  • At pH 6–9, theophylline exhibits stable oxidation peaks on glassy carbon electrodes, while caffeine shows minima at pH 5 and 11 .
  • The target compound’s 4-chlorophenyl group (electron-withdrawing) may shift oxidation potentials to higher voltages compared to unsubstituted purines. Additionally, its adsorption at electrode surfaces could vary with pH, similar to xanthine derivatives .

Cytotoxic Activity Relative to Trisubstituted Purines

Compound 11b, a 2,6,9-trisubstituted purine derivative, demonstrates potent cytotoxicity in chronic myeloid leukemia cell lines (GI₅₀: 0.7–1.5 µM) .

  • The 4-chlorophenyl group may mimic ATP-binding motifs.
  • The 2,5-dimethylbenzyl substituent could enhance hydrophobic interactions in kinase pockets.

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